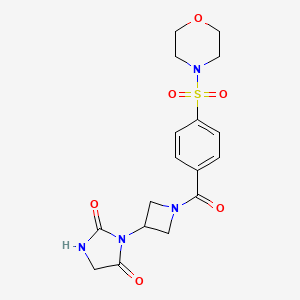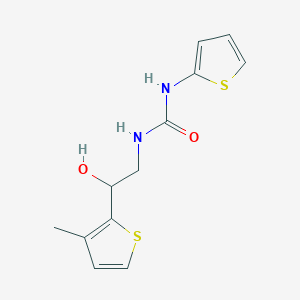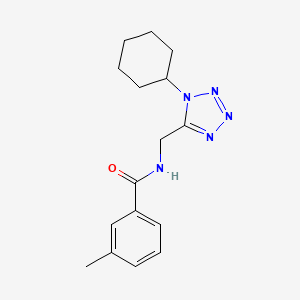![molecular formula C17H20N4O B2848482 N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide CAS No. 1376444-66-4](/img/structure/B2848482.png)
N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heterocyclic Synthesis Applications : The compound's structural similarity to imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines suggests its potential use in heterocyclic synthesis. Studies have demonstrated the utility of these compounds in creating diverse heterocyclic systems with applications in medicinal chemistry and material sciences. For instance, Zhang et al. (2017) have shown the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives through a reaction involving related compounds (Zhang, J., Sun, J., & Yan, C., 2017).
Marine Sponge Alkaloids : Research on marine sponge Agelas dendromorpha identified pyrrole-2-aminoimidazole (P-2-AI) alkaloids, which are structurally related to N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide. These compounds exhibit cytotoxic activity, suggesting potential for pharmaceutical research and development (Tilvi, S., et al., 2010).
DNA-Binding Pyrrole-Imidazole Polyamides : Pyrrole-imidazole (Py-Im) polyamides, which share structural motifs with the compound , have been studied for their DNA-binding abilities. This research indicates potential applications in gene regulation and therapeutic interventions (Liu, B., & Kodadek, T., 2009).
Crystallography and Molecular Structure : The compound's structural characteristics may be relevant to studies in crystallography. For example, research on Dabigatran etexilate tetrahydrate, which shares a similar complex structure, provides insights into molecular interactions and crystal formation (Liu, H. Q., et al., 2012).
Properties
IUPAC Name |
N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-5-9-19-17(22)13(12-18)11-14-15-8-6-7-10-21(15)16(4-2)20-14/h6-8,10-11H,3-5,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXYQCENIMNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=C2C=CC=CN2C(=N1)CC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2848408.png)

![N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2848412.png)




![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)

